N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
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Overview
Description
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a phenyl group, and a pyridine derivative, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the acetylation of piperazine to form 4-acetylpiperazine.
Attachment of the Phenyl Group: The next step is the coupling of the acetylpiperazine with a phenyl group, often through a nucleophilic substitution reaction.
Synthesis of the Pyridine Derivative:
Final Coupling: The final step involves coupling the phenyl-acetylpiperazine intermediate with the pyridine derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide: Similar structure but with a methyl group instead of an acetyl group.
N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide: Contains an ethyl group instead of an acetyl group.
N-[4-(4-propylpiperazin-1-yl)phenyl]acetamide: Features a propyl group in place of the acetyl group.
Uniqueness
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is unique due to the presence of both the acetylpiperazine and pyridine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds with different substituents.
Properties
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-15-12-16(2)27(22(30)20(15)13-23)14-21(29)24-18-4-6-19(7-5-18)26-10-8-25(9-11-26)17(3)28/h4-7,12H,8-11,14H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEIEPMWBQIHIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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